[1]Benzothieno[2,3-d]pyrimidine-3-acetonitrile, 3,4,5,6,7,8-hexahydro-4-oxo-
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Overview
Description
[4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, making them part of the broader category of organoheterocyclic compounds
Preparation Methods
The synthesis of [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction yields 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile, which can be further treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound’s effects are mediated through the phosphorylation of target proteins, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar compounds to [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide include:
- 2-methyl-4-oxo-N-[(E)-phenylmethylidene]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-3(4H)-carbothioamide
- 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of [4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl]methyl cyanide lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3OS/c13-5-6-15-7-14-11-10(12(15)16)8-3-1-2-4-9(8)17-11/h7H,1-4,6H2 |
InChI Key |
YFBBWGDBRDJOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC#N |
Origin of Product |
United States |
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